What are the properties of 3-(Ethoxycarbonyl)phenylzinc iodide?
What are the properties of 3-(Ethoxycarbonyl)phenylzinc iodide?
An In-depth Technical Guide to 3-(Ethoxycarbonyl)phenylzinc Iodide
Abstract
Organozinc reagents represent a cornerstone in modern synthetic chemistry, offering a unique balance of reactivity and functional group tolerance.[1][2][3] Among these, 3-(Ethoxycarbonyl)phenylzinc iodide has emerged as a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its properties, synthesis, handling, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. Authored for researchers, scientists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights to facilitate its effective and safe utilization in the laboratory.
Introduction to 3-(Ethoxycarbonyl)phenylzinc Iodide
3-(Ethoxycarbonyl)phenylzinc iodide, an organozinc halide, belongs to the heteroleptic class of organozinc compounds (RZnX).[3] These reagents are prized for their moderate reactivity, which allows for exceptional tolerance of sensitive functional groups like esters, nitriles, and ketones—a significant advantage over their more reactive Grignard or organolithium counterparts.[1][4]
The primary utility of 3-(Ethoxycarbonyl)phenylzinc iodide lies in its function as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling.[5][6][7] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] The presence of the ethoxycarbonyl group makes this reagent particularly useful for introducing a substituted phenyl ring that can be further elaborated, positioning it as a key intermediate in multi-step syntheses.
Physicochemical and Structural Properties
The essential properties of 3-(Ethoxycarbonyl)phenylzinc iodide are summarized below. It is most commonly supplied and used as a solution in an ethereal solvent like tetrahydrofuran (THF), as the isolated solid can be difficult to handle and store.[8][9]
| Property | Value | Source(s) |
| Chemical Name | 3-(Ethoxycarbonyl)phenylzinc iodide | [8] |
| Synonyms | Ethyl 3-(iodozincio)benzoate | [8][10] |
| CAS Number | 282727-18-8 | [8][9][11] |
| Molecular Formula | C₉H₉IO₂Zn | [8][9][11] |
| Molecular Weight | 341.46 g/mol | [8][9] |
| Typical Form | 0.5 M solution in Tetrahydrofuran (THF) | [8][9] |
| Storage Temperature | 2–8°C | [8][12] |
Structural Representation
The structure consists of a phenyl ring substituted at the meta-position with an ethoxycarbonyl group and an iodo-zinc moiety.
Caption: Structure of 3-(Ethoxycarbonyl)phenylzinc iodide.
Synthesis and Handling
Synthesis via Direct Zinc Insertion
The most common and functionally tolerant method for preparing arylzinc reagents is the direct oxidative addition of zinc metal into the corresponding aryl iodide.[7] The use of highly activated zinc, such as Rieke® Zinc, or the activation of zinc powder with agents like lithium chloride (LiCl) is crucial for achieving high yields and reasonable reaction times.[4][13][14] LiCl is believed to aid the process by facilitating the solubilization of the organozinc species from the metal surface.[14]
The synthesis starts from the commercially available precursor, ethyl 3-iodobenzoate.[10][15]
Caption: General workflow for synthesizing arylzinc iodide.
Protocol: Preparation of 3-(Ethoxycarbonyl)phenylzinc Iodide Solution (0.5 M in THF)
Disclaimer: This protocol is intended for experienced chemists. All operations must be performed under a dry, inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.[16]
Materials:
-
Ethyl 3-iodobenzoate (1.0 equiv)[10]
-
Zinc powder (<10 micron, >98%) (1.5 equiv)
-
Lithium chloride (anhydrous) (1.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Iodine (catalytic amount for activation)
Procedure:
-
Zinc Activation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add zinc powder. Heat gently under high vacuum to remove adsorbed water, then cool to room temperature under argon. Add a crystal of iodine and stir until the color dissipates.[14]
-
Reagent Setup: Add anhydrous LiCl to the flask containing the activated zinc.[13] Evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous THF via cannula to achieve the desired final concentration (e.g., to make a 0.5 M solution).
-
Precursor Addition: Slowly add ethyl 3-iodobenzoate to the stirred suspension of zinc and LiCl in THF. An exotherm may be observed; maintain the internal temperature below 40°C using a water bath if necessary.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 2-12 hours. The reaction progress can be monitored by quenching an aliquot with I₂ and analyzing by GC-MS to observe the disappearance of the starting material.
-
Isolation: Once the reaction is complete, stop stirring and allow the excess zinc powder to settle. Carefully transfer the supernatant solution containing the organozinc reagent to a clean, dry, argon-flushed storage flask via cannula filtration.[17]
-
Quantification: The concentration of the organozinc solution should be determined by titration before use.
Reactivity and Mechanistic Insights
The carbon-zinc bond is highly polarized, rendering the carbon atom nucleophilic, yet it is less reactive than corresponding organolithium or organomagnesium compounds.[2][3] This attenuated reactivity is the source of its high functional group tolerance.
The Negishi Cross-Coupling Reaction
The premier application for 3-(Ethoxycarbonyl)phenylzinc iodide is the Negishi cross-coupling, a palladium-catalyzed reaction that couples the organozinc reagent with an organic halide (R-X).[5][6] The reaction is valued for its broad scope and mild conditions.
The catalytic cycle generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organozinc reagent transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.[5]
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Applications in Organic Synthesis
3-(Ethoxycarbonyl)phenylzinc iodide is a versatile reagent for constructing biaryl systems and other complex structures. For example, it can be coupled with various aryl or heteroaryl halides to synthesize precursors for active pharmaceutical ingredients (APIs).
Protocol: Palladium-Catalyzed Negishi Coupling with an Aryl Bromide
Materials:
-
Solution of 3-(Ethoxycarbonyl)phenylzinc iodide in THF (1.2 equiv)
-
Aryl bromide (e.g., 4-bromoanisole) (1.0 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%)
-
Anhydrous THF
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under argon, add the aryl bromide and the palladium catalyst.
-
Solvent Addition: Add anhydrous THF to dissolve the solids.
-
Reagent Addition: Slowly add the solution of 3-(Ethoxycarbonyl)phenylzinc iodide via syringe to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or heat to 50-60°C until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Quench carefully by slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Safety and Handling
Organozinc reagents and their precursors require careful handling due to their reactivity and potential hazards.[18]
-
Air and Moisture Sensitivity: 3-(Ethoxycarbonyl)phenylzinc iodide is sensitive to air and moisture and must be handled under an inert atmosphere at all times.[2][3][19] Exposure to air can lead to degradation and loss of reactivity, while contact with water can cause a violent reaction.[20]
-
Pyrophoric Nature: While organozinc halides are generally less pyrophoric than dialkylzinc compounds, they should still be treated as potentially pyrophoric, especially if solvent evaporates.[3][20]
-
Solvent Hazards: The reagent is typically supplied in THF, which is a highly flammable liquid.[12] Ensure all operations are conducted away from ignition sources in a well-ventilated chemical fume hood.[18][20]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile or neoprene).[18][20][21]
-
Spill Management: In case of a spill, do not use water. Smother small spills with dry sand, sodium carbonate, or an appropriate powder-based extinguishing agent. Have a Class D fire extinguisher readily available.[20]
References
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- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. (2022).
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- 4-(Ethoxycarbonyl)phenylzinc iodide 0.5M tetrahydrofuran 131379-16-3. Sigma-Aldrich.
- Organozinc Reagents. Sigma-Aldrich.
- Organic Syntheses Procedure. Organic Syntheses.
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- Organic Chemistry. Colorado College. (2016).
- Application Notes and Protocols: Negishi Cross-Coupling Reactions with Functionalized Organozinc Reagents. Benchchem.
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- Generation of Organozinc Reagents by Nickel Diazadiene Complex Catalyzed Zinc Insertion into Aryl Sulfonates. PMC - NIH.
- Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. NIH.
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